molecular formula C27H22BrN3O3 B15157667 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B15157667
M. Wt: 516.4 g/mol
InChI Key: CXVQBQBGHUDVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a complex organic compound featuring a benzo[d]imidazole core substituted with a pyridine ring and benzyloxy groups

Preparation Methods

The synthesis of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis techniques and continuous flow reactors.

Chemical Reactions Analysis

1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:

Major products from these reactions include various substituted benzo[d]imidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds to 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one include:

    1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-chloro-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: This compound differs by the presence of a chlorine atom instead of bromine.

    1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-ethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: This variant has an ethyl group instead of a methyl group.

The uniqueness of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-

Properties

Molecular Formula

C27H22BrN3O3

Molecular Weight

516.4 g/mol

IUPAC Name

1-[2,6-bis(phenylmethoxy)pyridin-3-yl]-4-bromo-3-methylbenzimidazol-2-one

InChI

InChI=1S/C27H22BrN3O3/c1-30-25-21(28)13-8-14-22(25)31(27(30)32)23-15-16-24(33-17-19-9-4-2-5-10-19)29-26(23)34-18-20-11-6-3-7-12-20/h2-16H,17-18H2,1H3

InChI Key

CXVQBQBGHUDVBP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2Br)N(C1=O)C3=C(N=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.